N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazole core linked to an imidazo[2,1-c][1,2,4]triazole moiety via a sulfanyl-acetamide bridge. The 4-methylphenyl substituent on the imidazotriazole and the methyl group on the thiazole ring contribute to its structural uniqueness.
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS2/c1-11-3-5-13(6-4-11)22-7-8-23-16(22)20-21-17(23)26-10-14(24)19-15-18-12(2)9-25-15/h3-6,9H,7-8,10H2,1-2H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDLZFWMPNNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula: C18H16N4OS
- Molecular Weight: 308.4 g/mol
Structural Features
The structure includes:
- A thiazole ring (4-methyl-1,3-thiazol-2-yl)
- An imidazole component (5H,6H,7H-imidazo[2,1-c][1,2,4]triazol)
- A sulfanyl group linking the two moieties.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Similar imidazole derivatives have been shown to inhibit focal adhesion kinase (FAK), a key player in cancer cell migration and proliferation. In studies involving pancreatic cancer cells, certain derivatives demonstrated IC50 values ranging from 0.59 to 2.81 μM, indicating potent cytotoxic effects .
- Antimicrobial Properties : Compounds containing thiazole and triazole rings have been reported to possess significant antimicrobial activity against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : The compound's structural components may contribute to anti-inflammatory actions by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production .
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of imidazo[2,1-b][1,3,4]thiadiazole derivatives on mesothelioma cells:
- Findings : Compounds showed significant inhibition of FAK phosphorylation and enhanced sensitivity to gemcitabine treatment.
- : The results suggest that these compounds could be developed into effective adjunct therapies for mesothelioma .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were tested for their antibacterial properties:
- Results : Some derivatives exhibited comparable or superior activity to standard antibiotics against Gram-positive and Gram-negative bacteria.
- Implications : These findings support the potential use of thiazole-based compounds in treating resistant bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 values between 0.59 - 2.81 μM | |
| Antimicrobial | Effective against multiple pathogens | |
| Anti-inflammatory | Inhibition of COX enzymes |
Table 2: Structural Characteristics
| Component | Description |
|---|---|
| Thiazole Ring | 4-Methyl substitution |
| Imidazole Moiety | Contains a triazole linkage |
| Sulfanyl Group | Connects thiazole and imidazole |
Comparison with Similar Compounds
Target Compound
- Core Structure : Imidazo[2,1-c][1,2,4]triazole fused with a thiazole ring.
- Key Substituents : 4-Methylphenyl on the imidazotriazole; methyl group on the thiazole.
- Synthesis Pathway : Likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, based on analogous methods (e.g., ) .
Analogous Compounds
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Core: Benzamide backbone with thiazole and triazole-sulfanyl groups. Key Difference: Lacks the imidazo-triazole fusion but shares the 4-methylthiazole and triazole-sulfanyl motifs.
N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Core: Thiazole linked to a 4-amino-triazole via sulfanyl-acetamide. Key Difference: Amino and chlorobenzyl substituents enhance polarity and binding specificity. Synthesis: Utilizes nucleophilic substitution and CuAAC, as seen in .
Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Core: Benzodiazol-phenoxymethyl-triazole-thiazole hybrid. Key Difference: Bromophenyl group increases lipophilicity compared to the target compound’s methylphenyl. Activity: Demonstrated strong docking poses in enzyme inhibition studies .
Structure-Activity Relationship (SAR)
Thiazole Substituents :
- Methyl on thiazole (target compound) vs. fluorophenyl () or bromophenyl (): Methyl enhances metabolic stability, while halogens improve target selectivity .
Triazole Modifications: Imidazo-triazole fusion (target) vs.
Sulfanyl Linker: Critical for disulfide bond mimicry or metal coordination in enzyme active sites (e.g., ’s nitric oxide donors) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | ~450 | 3.2 | Low (DMF/DMSO) |
| Compound 6m () | 393.11 | 2.8 | Moderate (EtOH) |
| Compound 11g () | ~500 | 4.0 | Low (aqueous) |
- Target Compound : Higher molecular weight and LogP suggest suitability for membrane penetration but may require formulation enhancements for bioavailability.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions, typically starting with functionalized thiazole and imidazo-triazole precursors. Critical steps include:
- Coupling the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene "click" chemistry under inert atmospheres (e.g., nitrogen) .
- Optimizing solvent systems : Polar aprotic solvents like DMF or DMSO enhance reactivity, while aqueous-organic mixtures (e.g., t-BuOH:H2O) improve regioselectivity in cycloadditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers confirm structural integrity post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic peaks (e.g., thiazole protons at δ 7.0–7.5 ppm, acetamide NH at δ 10–12 ppm) .
- HRMS : Verify molecular ion ([M+H]<sup>+</sup>) with <1 ppm error .
- IR spectroscopy : Confirm C=O (1670–1690 cm<sup>−1</sup>) and S–C=N (1250–1300 cm<sup>−1</sup>) stretches .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the sulfanyl-acetamide moiety?
Yield optimization requires:
- Catalyst screening : Copper(I) iodide or Cu(OAc)2 enhances thiol-alkyne coupling efficiency (e.g., 70–85% yields) .
- pH control : Alkaline conditions (pH 8–9) favor deprotonation of thiol groups, accelerating nucleophilic attack .
- Temperature gradients : Stepwise heating (50–80°C) minimizes side reactions in multi-component systems .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound?
SAR studies should focus on:
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity trends .
- Bioisosteric replacements : Swap the thiazole ring with oxazole or pyridine analogs to evaluate pharmacophore flexibility .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for target enzymes like COX-2 or kinases .
Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?
Discrepancies often arise due to pharmacokinetic factors:
- Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve bioavailability .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) .
- Dose-response profiling : Adjust dosing regimens in animal models to account for plasma protein binding and tissue distribution .
Methodological Tables
Q. Table 1. Representative Synthetic Routes
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cycloaddition | Cu(OAc)2, t-BuOH:H2O, RT | 75–80 | |
| 2 | Thiol coupling | Chloroacetamide, KOH, ethanol reflux | 65–70 | |
| 3 | Purification | Silica gel, ethyl acetate/hexane (3:7) | 95% purity |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR | δ 5.40 (s, 2H, –NCH2CO–) | Acetamide methylene linkage |
| IR | 1671 cm<sup>−1</sup> (C=O) | Amide carbonyl |
| HRMS | [M+H]<sup>+</sup> 458.1348 (calc. 458.1359) | Molecular formula confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
